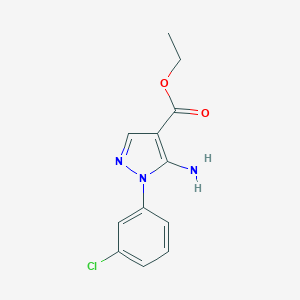![molecular formula C21H27N3OS B087529 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one CAS No. 13988-28-8](/img/structure/B87529.png)
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one is a synthetic compound that belongs to the family of thiochromeno[2,3-b]pyridin-5-one. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular function, resulting in the death of cancer cells or the inhibition of viral and bacterial replication.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one exhibits significant biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one in lab experiments is its potent activity against cancer cells, viruses, and bacteria. Additionally, the compound is relatively easy to synthesize and purify, making it an attractive option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one. One direction is to further investigate the compound's mechanism of action and its potential use in the treatment of neurodegenerative diseases. Another direction is to explore the compound's potential as an antiviral and antibacterial agent, particularly in the context of emerging infectious diseases. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its efficacy and reduce toxicity.
Synthesemethoden
The synthesis of 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one involves the reaction of 2,4,9-trimethylthiochromeno[2,3-b]pyridin-5-one with diethylaminoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the final product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer, antiviral, and antibacterial activity. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13988-28-8 |
|---|---|
Produktname |
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one |
Molekularformel |
C21H27N3OS |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
6-[2-(diethylamino)ethylamino]-2,4,9-trimethylthiochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C21H27N3OS/c1-6-24(7-2)11-10-22-16-9-8-13(3)20-18(16)19(25)17-14(4)12-15(5)23-21(17)26-20/h8-9,12,22H,6-7,10-11H2,1-5H3 |
InChI-Schlüssel |
CYJKCTSECWDKKL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C(=CC(=N3)C)C |
Kanonische SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C(=CC(=N3)C)C |
Andere CAS-Nummern |
13988-28-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















